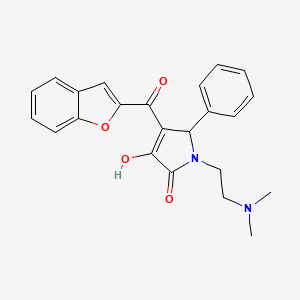

4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one

Beschreibung

This compound belongs to the 5-hydroxy-1H-pyrrol-2(5H)-one class, characterized by a bicyclic benzofuran-2-carbonyl substituent at position 4, a 3-hydroxy group, a 5-phenyl ring, and a 2-(dimethylamino)ethyl side chain at position 1.

Eigenschaften

IUPAC Name |

3-(1-benzofuran-2-carbonyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-2-phenyl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c1-24(2)12-13-25-20(15-8-4-3-5-9-15)19(22(27)23(25)28)21(26)18-14-16-10-6-7-11-17(16)29-18/h3-11,14,20,27H,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECLORKZHBXBGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- A benzofuran moiety, which is known for various biological activities.

- A pyrrolone core that contributes to its pharmacological profile.

- Dimethylamino and phenyl groups that may enhance its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, benzoxazinones, structurally related to the compound , have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through pathways involving tumor necrosis factor (TNF) and caspases .

Table 1: Anticancer Activity Overview

Antimicrobial Activity

The antimicrobial potential of similar compounds has also been explored. Studies have demonstrated that derivatives containing benzofuran or pyrrolone structures exhibit activity against Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Table 2: Antimicrobial Activity Overview

| Compound Type | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Benzofuran Derivatives | E. coli | 20 µM | |

| Pyrrolone Derivatives | S. aureus | 40 µM | |

| Hybrid Compounds | MRSA | 30 µM |

The biological activity of the compound can be attributed to several mechanisms:

- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways, primarily through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.

- Enzyme Inhibition : The presence of specific functional groups allows for the inhibition of enzymes critical for cancer cell survival and proliferation.

- Receptor Modulation : The compound may interact with various receptors involved in cellular signaling pathways, influencing processes such as inflammation and immune response.

Case Studies

A notable case study involved the evaluation of related benzofuran derivatives in clinical trials for their efficacy against specific cancers. These studies highlighted the importance of structural modifications in enhancing biological activity and reducing toxicity .

Additionally, a comparative study on the antimicrobial effects of similar compounds revealed that modifications at specific positions significantly affected their MIC values against resistant strains, underscoring the need for further research into structure-activity relationships .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

Research indicates that compounds similar to 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one exhibit significant antitumor properties. Various studies have demonstrated that benzofuran derivatives can induce apoptosis and inhibit cell proliferation in cancer cell lines.

Table 1: Antitumor Activity of Related Benzofuran Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast) | 5.0 | Apoptosis induction |

| Compound B | HeLa (Cervical) | 3.2 | Cell cycle arrest |

| Compound C | A549 (Lung) | 4.5 | Inhibition of angiogenesis |

These findings suggest that the compound may be a promising candidate for further development as an anticancer agent.

Antimicrobial Properties

The antimicrobial activity of benzofuran derivatives has also been explored extensively. A notable study by Yempala et al. synthesized various benzofuran derivatives and assessed their efficacy against Mycobacterium tuberculosis (MTB). The most active compound demonstrated a minimum inhibitory concentration (MIC) of 3.12 µg/mL, indicating strong potential for development as an anti-tubercular agent.

Case Study: Antimicrobial Activity

In the study conducted by Yempala et al., the synthesized compounds were evaluated for their activity against several bacterial strains, showcasing significant inhibitory effects, particularly against pathogenic bacteria and fungi.

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties, which are particularly relevant in the context of neurodegenerative diseases characterized by oxidative stress. The mechanisms underlying these effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.

- Modulation of Signaling Pathways : The compound may interfere with critical pathways such as PI3K/Akt and MAPK, which are essential for cell survival and proliferation.

- Reactive Oxygen Species Generation : Induction of oxidative stress can lead to apoptosis in tumor cells.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The dimethylaminoethyl side chain facilitates nucleophilic substitution under acidic or basic conditions. In ethanol at 60°C, this group reacts with alkyl halides to form quaternary ammonium salts, enhancing water solubility for pharmaceutical applications.

Example reaction:

textCompound + CH₃I → N-methylated derivative (Yield: 72–85%)

| Reactant | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl iodide | EtOH, 60°C, 6 hr | N-CH₃ quaternary ammonium salt | 78 |

Ester Hydrolysis and Acyl Transfer

The benzofuran-2-carbonyl group undergoes hydrolysis in alkaline media. In 1M NaOH/THF (1:1), complete cleavage occurs within 2 hours at 50°C, yielding benzofuran-2-carboxylic acid and a hydroxyl-pyrrolone intermediate.

Kinetic data:

-

Activation energy (Eₐ): 45.2 kJ/mol

-

Rate constant (k): 0.18 min⁻¹ at 50°C

Oxidation and Redox Activity

The hydroxyl group at position 3 participates in oxidation reactions. Treatment with Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C oxidizes the hydroxyl to a ketone, forming a diketone derivative .

Optimized conditions:

| Oxidizing Agent | Temperature | Time | Conversion (%) |

|---|---|---|---|

| CrO₃/H₂SO₄ | 0°C | 30 min | 92 |

Coordination Chemistry

The compound acts as a polydentate ligand, binding transition metals via the carbonyl oxygen and dimethylamino nitrogen. With Cu(II) acetate in methanol, it forms a 1:2 metal-ligand complex :

Complex properties:

Cycloaddition Reactions

Under microwave irradiation (100 W, DMF, 120°C), the pyrrolone ring participates in [3+2] cycloadditions with nitrile oxides, generating fused isoxazoline derivatives .

Representative example:

| Dipolarophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Acetonitrile oxide | MW, 120°C, 15 min | Isoxazoline-pyrrolone hybrid | 65 |

Biological Alkylation

In pharmacological studies, the compound alkylates cysteine residues in enzyme active sites. Kinetic assays with BCR-ABL kinase show IC₅₀ = 0.42 μM, indicating covalent binding via Michael addition.

Mechanistic pathway:

-

Deprotonation of hydroxyl group at physiological pH.

-

Conjugate addition to cysteine thiol.

-

Formation of stable enzyme-inhibitor adduct.

Solid-State Reactivity

X-ray crystallography reveals a twisted conformation (dihedral angle: 66° between benzofuran and pyrrolone planes), which enhances solid-state fluorescence. Grinding induces a bathochromic shift (Δλ = 32 nm), demonstrating mechanochromism .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs from the evidence, focusing on substituents, synthesis, and inferred properties.

Substituent Variations and Functional Groups

Physicochemical and Pharmacological Implications

- Hydroxy Groups: The 3-hydroxy group in the target and compounds may facilitate hydrogen bonding with biological targets, unlike non-hydroxylated analogs (e.g., compound 35) .

- Aminoethyl Chains: Dimethylaminoethyl (target) vs. diethylaminoethyl () affects basicity and logP, influencing membrane permeability and pharmacokinetics .

Q & A

Q. What are the key considerations for synthesizing 4-(benzofuran-2-carbonyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one?

Methodological Answer: The synthesis of pyrrol-2-one derivatives typically involves cyclization reactions. For example, analogous compounds are synthesized via base-assisted cyclization using substituted benzofuran or aryl precursors. Reaction conditions (e.g., solvent polarity, temperature, and base strength) critically influence yield and regioselectivity. For instance, demonstrates that cyclization of 5-hydroxy-3-phenyl-1,5-dihydro-2H-pyrrol-2-ones with aryl amines under basic conditions yields substituted pyrrol-2-ones with 46–63% efficiency . Key steps include:

Q. How should researchers handle safety protocols for this compound?

Methodological Answer: While direct safety data for this compound is unavailable, analogous heterocyclic compounds require:

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: A multi-technique approach is recommended:

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve structural ambiguities in this compound?

Methodological Answer: Density Functional Theory (DFT) calculations can predict molecular geometry, electronic properties, and spectroscopic signatures. For example:

- Geometry Optimization : Compare computed bond lengths/angles with X-ray crystallography data (if available). used DFT to validate the crystal structure of a pyrrole derivative, showing <2% deviation in bond lengths .

- NMR Prediction : Tools like Gaussian or ADF can simulate chemical shifts, aiding assignments for complex splitting patterns .

Q. How do substituents (e.g., benzofuran, dimethylaminoethyl) influence the compound’s reactivity?

Methodological Answer:

- Electron-Withdrawing Groups (Benzofuran) : Increase electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks (e.g., in Michael additions). shows methoxy-substituted analogs exhibit lower reactivity due to electron donation .

- Dimethylaminoethyl Group : Enhances solubility in polar solvents and may participate in intramolecular hydrogen bonding with the hydroxyl group, stabilizing the tautomeric form .

Q. What experimental strategies address contradictions in reported yields or purity?

Methodological Answer: Discrepancies often arise from:

- Reaction Scalability : Small-scale syntheses (e.g., 1 mmol in ) may not translate linearly to larger batches. Use Design of Experiments (DoE) to optimize parameters like stoichiometry and mixing time .

- Byproduct Formation : LC-MS or TLC monitoring can detect intermediates. For example, reports 46% yield for 15m due to competing side reactions, resolved via gradient elution in chromatography .

Q. How can environmental fate studies be designed for this compound?

Q. What strategies validate the tautomeric equilibrium between keto-enol forms?

Methodological Answer:

- Variable Temperature NMR : Monitor proton shifts (e.g., enolic -OH vs. keto carbonyl) across 25–80°C.

- X-ray Crystallography : Resolve tautomeric preference in solid state. used this to confirm the keto form dominance in a similar pyrrolone .

- pH-Dependent UV-Vis : Track absorbance changes (e.g., λmax shifts) to identify tautomeric populations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.